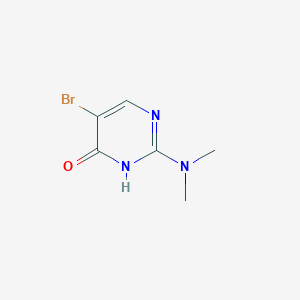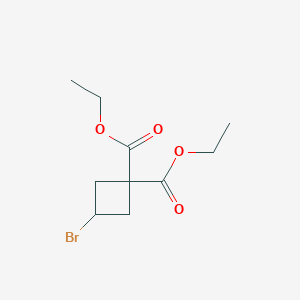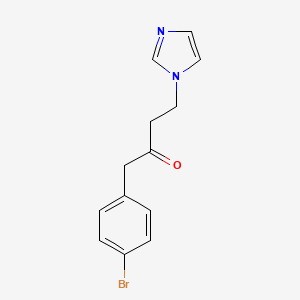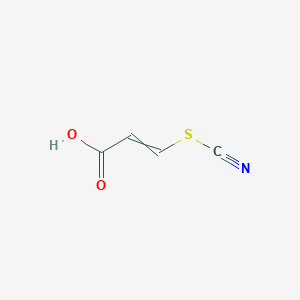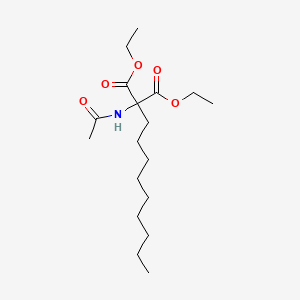
Diethyl 2-acetamido-2-nonylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-nonylpropanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a nonyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-nonylpropanedioate typically involves the following steps:
Preparation of Malonic Acid Diethyl Ester: This is achieved by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Acetamidation: The malonic acid diethyl ester is then reacted with acetic anhydride and a suitable amine to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetamido-2-nonylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-nonylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-acetamido-2-nonylpropanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, influencing their activity. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl acetamidomalonate: Similar structure but lacks the nonyl chain.
Diethyl 2-acetamidopropanedioate: Similar but with different alkyl groups.
Diethyl 2-acetamido-2-ethylpropanedioate: Similar but with an ethyl group instead of a nonyl group.
Uniqueness
Diethyl 2-acetamido-2-nonylpropanedioate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules .
Propriétés
Numéro CAS |
5440-56-2 |
|---|---|
Formule moléculaire |
C18H33NO5 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-nonylpropanedioate |
InChI |
InChI=1S/C18H33NO5/c1-5-8-9-10-11-12-13-14-18(19-15(4)20,16(21)23-6-2)17(22)24-7-3/h5-14H2,1-4H3,(H,19,20) |
Clé InChI |
NUJXESBVQGHSJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


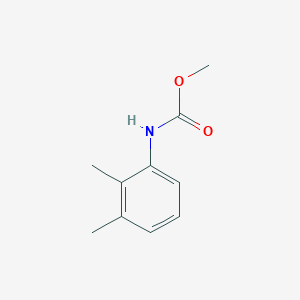
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
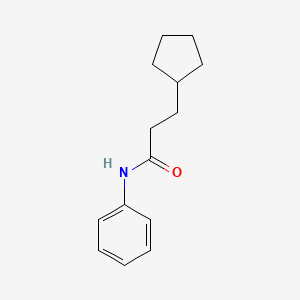
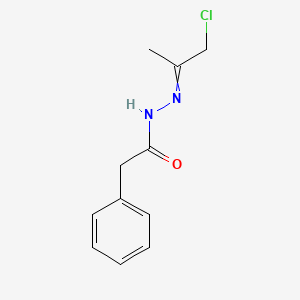
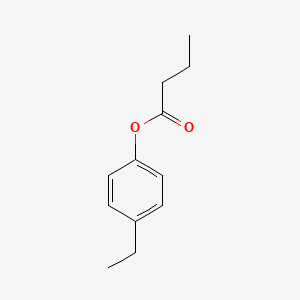
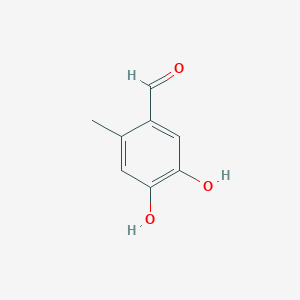
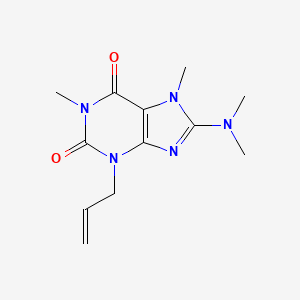
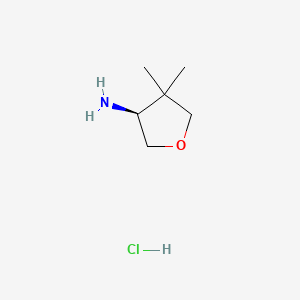
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
